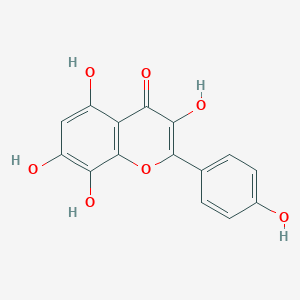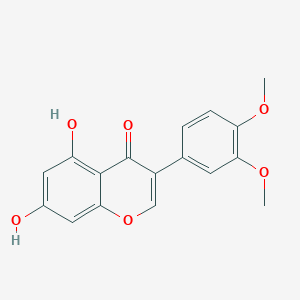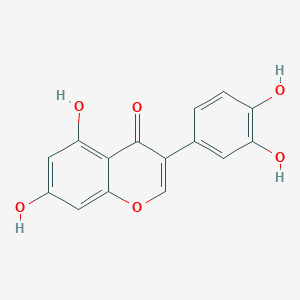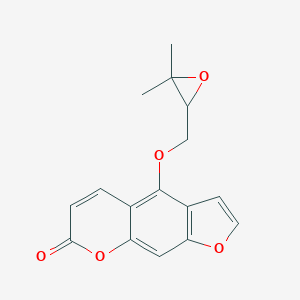
Herbacetin
Overview
Description
Herbacetin is a naturally occurring flavonol, a type of flavonoid, known for its diverse pharmacological activities. It is found in various plants, including flaxseed and Rhodiola species . The compound is characterized by its chemical structure, which includes multiple hydroxyl groups, contributing to its potent antioxidant properties .
Mechanism of Action
Herbacetin is a flavonoid, a type of polyphenolic compound found in various plants, including flaxseed . It has been extensively studied for its diverse pharmacological activities, including antioxidant, antiviral, anti-inflammatory, anticancer, antidiabetic, and anticholinesterase effects .
Target of Action
This compound has been found to interact with several targets, including ATP Citrate Lyase (ACLY) , Ornithine Decarboxylase (ODC) , and Serum/Glucocorticoid Regulated Kinase 1 (SGK1) . These targets play crucial roles in various biological processes, including glucolipid metabolism, polyamine biosynthesis, and cardiac hypertrophy, respectively .
Mode of Action
This compound interacts with its targets in a unique way. For instance, it acts as an allosteric inhibitor of ODC and ACLY , meaning it binds to a site other than the active site, changing the enzyme’s conformation and reducing its activity. In the case of SGK1, this compound acts as a direct inhibitor .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. By inhibiting ACLY, it impacts glucolipid metabolism . Its inhibition of ODC affects polyamine biosynthesis, a process associated with cell growth and tumor formation . By inhibiting SGK1, this compound can impact the signaling pathways involved in cardiac hypertrophy .
Pharmacokinetics
It’s known that this compound is distributed in various plants and can be extracted or synthesized . More research is needed to fully understand this compound’s ADME properties and their impact on its bioavailability.
Result of Action
This compound’s action on its targets leads to various molecular and cellular effects. For instance, it has shown potent anticancer activity in colon cancer cell lines expressing high levels of ODC . It also significantly suppresses cardiomyocyte hypertrophy, reduces reactive oxygen species synthesis, and calcium accumulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, biotic and abiotic stress factors can directly influence the metabolism of the plant producing this compound, affecting the compound’s synthesis . .
Biochemical Analysis
Biochemical Properties
Herbacetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to upregulate AMP-activated kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways . These interactions play a crucial role in its pharmacological activities .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to protect against cognitive deficits associated with thioacetamide (TAA) rat model . It influences cell function by reducing oxidative stress, inflammation, and apoptosis associated with TAA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces brain levels of malondialdehyde, glutamine synthetase (GS), tumor necrosis factor-alpha (TNF-α), interleukin 1 B (IL-1β), annexin v, and increases brain GSH, Sirtuin 1 (SIRT1), and AMP-activated kinase (AMPK) expression levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound improves the locomotor and cognitive deficits, serum hepatotoxicity indices, and ammonia levels over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound at dosages of 20 and 40 mg/kg for 30 days can protect against cognitive deficits associated with a TAA rat model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Herbacetin can be synthesized through several chemical routes. One common method involves the oxidative coupling of coniferyl alcohol with the 7,8-dihydroxy grouping of this compound . This reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the flavonol structure.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as flaxseed hulls. The extraction process can involve techniques like microwave-assisted extraction, which uses microwave energy to efficiently isolate this compound diglucoside from flaxseed cakes . This method optimizes parameters such as microwave power, extraction time, and solvent concentration to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Herbacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, altering the compound’s properties.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties. For example, oxidative coupling can produce flavonolignans like rhodiolin .
Scientific Research Applications
Chemistry: Herbacetin is used as a model compound to study the behavior of flavonoids in different chemical reactions.
Medicine: This compound has shown promise in cancer research, particularly as an inhibitor of ornithine decarboxylase, which is involved in tumor growth.
Industry: The compound is used in the development of dietary supplements and functional foods due to its health benefits.
Comparison with Similar Compounds
Herbacetin is structurally similar to other flavonols such as quercetin and kaempferol . it is unique due to its additional hydroxyl group at position 8, which enhances its biological activity. Similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Isobavachalcone: Shows antiviral activity against multiple targets.
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOTZEDNGNPOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415061 | |
| Record name | Herbacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-95-7 | |
| Record name | Herbacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herbacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Herbacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 527-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HERBACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















